2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, involves a stepwise liquid-phase/vapor–phase process. The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of this compound is C7H6F3NO . The InChI Key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors .Scientific Research Applications
Spectroscopy and Theoretical Studies
The spectroscopic characterization of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, complemented by density functional theory (DFT), provide insights into the molecular structure, vibrational frequencies, and chemical shifts. Notably, the non-linear optical (NLO) properties of these compounds have been determined, which could have implications in materials science and optoelectronics (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
Compounds similar to 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine have been synthesized and used in heterocyclic synthesis. For example, the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one demonstrates the utility of these compounds in preparing heterocycles, a critical aspect in pharmaceutical and agrochemical industries (Martins, 2002).
Cross-Coupling Reactions
Research has shown that functionalized pyridylboronic acids, including derivatives of this compound, undergo palladium-catalyzed cross-coupling reactions. These reactions yield novel heteroarylpyridine derivatives, which are significant in developing new pharmaceuticals and materials (Parry et al., 2002).
Novel Synthesis Methods
Innovative methods for synthesizing related compounds, such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, have been developed using this compound analogs. These methods are noted for their simplicity, environmental friendliness, and high yields, making them valuable for various chemical synthesis applications (Aquino et al., 2015).
Antimicrobial Activities
Studies on bromo(trifluoromethyl)pyridine derivatives have explored their antimicrobial activities. These compounds, including 2-Bromo-4-(trifluoromethyl)pyridine, have been assessed for their effectiveness against various microbial strains, indicating potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
It is known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are known for their exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Properties
IUPAC Name |
2-bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAIICCZZKNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253141 | |
Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-45-4 | |
Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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